(3S)-3-fluorobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-fluorobutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a butane chain with a fluorine atom at the third carbon position in the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluorobutane-1-sulfonyl chloride typically involves the reaction of (3S)-3-fluorobutanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Conversion of Alcohol to Sulfonyl Chloride: The hydroxyl group of (3S)-3-fluorobutanol is converted to a sulfonyl chloride group using thionyl chloride under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Reaction Conditions: The reaction is typically performed in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major products are sulfonamides or sulfonic acids.
Oxidation: The major products are sulfonic acid derivatives.
Scientific Research Applications
(3S)-3-fluorobutane-1-sulfonyl chloride has several applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drug candidates and as a building block for the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-fluorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-chlorobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(3S)-3-bromobutane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
(3S)-3-iodobutane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (3S)-3-fluorobutane-1-sulfonyl chloride imparts unique properties such as increased electronegativity and reactivity compared to its halogenated counterparts. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired.
Properties
CAS No. |
2408936-93-4 |
---|---|
Molecular Formula |
C4H8ClFO2S |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
(3S)-3-fluorobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
FEOLQWPKFMSUDZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCS(=O)(=O)Cl)F |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.